molecular formula C22H21NO5S B2906551 (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946293-74-9

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2906551
CAS No.: 946293-74-9
M. Wt: 411.47
InChI Key: ATUAOKHXHXXBEH-JMIUGGIZSA-N
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Description

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.
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Biological Activity

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activity. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry.

Chemical Structure

The compound features a unique structural framework that includes a benzofuroxazine core and a tetrahydrothiophene moiety. Its molecular formula is C18H19N3O4S, and it possesses various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential effects:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The presence of the tetrahydrothiophene group may enhance anti-inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
  • Cytotoxicity : In vitro assays have indicated that the compound could possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of similar compounds derived from benzofuroxazine. These compounds demonstrated significant free radical scavenging activity, which is critical in preventing cellular damage caused by oxidative stress .

Anti-inflammatory Properties

In a model of acute inflammation, compounds with structural similarities to this compound were shown to reduce edema significantly. This suggests that the compound may inhibit pro-inflammatory cytokines or pathways involved in inflammation .

Cytotoxic Effects

Cell viability assays using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

StudyCompoundFindings
1Similar Benzofuroxazine DerivativeSignificant antioxidant activity; IC50 = 25 µM
2Tetrahydrothiophene-based CompoundReduced inflammation in murine models; edema reduction by 40%
3Related Oxazine CompoundInduced apoptosis in HeLa cells; IC50 = 15 µM

Properties

IUPAC Name

(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(2-methylphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-14-4-2-3-5-15(14)10-20-21(24)17-6-7-19-18(22(17)28-20)11-23(13-27-19)16-8-9-29(25,26)12-16/h2-7,10,16H,8-9,11-13H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUAOKHXHXXBEH-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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